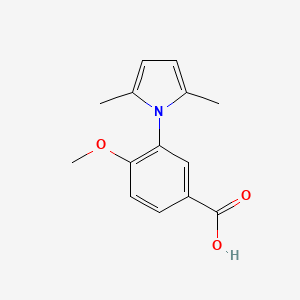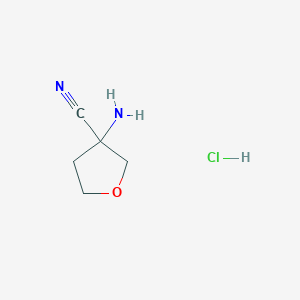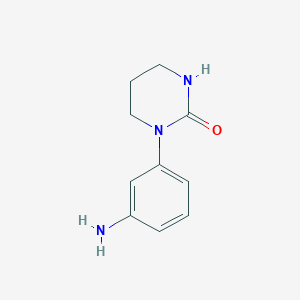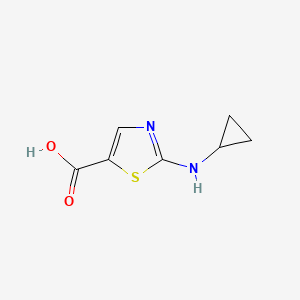
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
Vue d'ensemble
Description
“3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a compound involved in the regulation of GATA3 DNA binding activity in Th2 cells .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.28 . It is a solid .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
- Results or Outcomes : The compound was found to inhibit the interaction between GATA3 and SOX4 . This could potentially have implications in the treatment of diseases where these proteins play a role, although more research would be needed to confirm this.
-
Scientific Field: Pharmaceutical Chemistry
- Application Summary : The pyrrole ring system, which is part of the structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, is known to be a biologically active scaffold which possesses a diverse nature of activities . It can be found in many natural products and marketed drugs, and is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Results or Outcomes : The pyrrole ring system has been found to have a wide range of biological activities, and has been used in the development of a number of marketed drugs .
-
Scientific Field: Antiviral Research
- Application Summary : Pyrrole derivatives, including “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, have been studied for their potential antiviral properties . Specifically, they have been investigated as inhibitors of reverse transcriptase, a key enzyme in the replication of HIV-1 .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in inhibiting reverse transcriptase, suggesting potential applications in the treatment of HIV-1 .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Antimicrobial Research
- Application Summary : Pyrrole derivatives, including “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid”, have been studied for their potential antimicrobial properties . They have been investigated as inhibitors of various bacterial and fungal species .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in inhibiting various bacterial and fungal species, suggesting potential applications in the treatment of various infectious diseases .
-
Scientific Field: Organic Chemistry
- Application Summary : “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid” can be used as a building block in the synthesis of more complex organic compounds . The pyrrole ring system is a versatile scaffold that can be functionalized in various ways to create a wide range of different compounds .
- Methods of Application : The compound can be used in various organic synthesis reactions, such as the Paal-Knorr reaction . The exact methods of application or experimental procedures depend on the specific synthesis reaction being carried out.
- Results or Outcomes : The use of “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid” in organic synthesis can lead to the creation of a wide range of different compounds with potential applications in various fields .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)



![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)


